molecular formula C9H13NO2 B3039370 (4-ethoxy-3-methylpyridin-2-yl)methanol CAS No. 1026549-97-2

(4-ethoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B3039370
CAS No.: 1026549-97-2
M. Wt: 167.2 g/mol
InChI Key: OTRAOUWYLVTABO-UHFFFAOYSA-N
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Description

(4-Ethoxy-3-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring an ethoxy group at the fourth position, a methyl group at the third position, and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-3-methylpyridin-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxy-3-methylpyridine.

    Reaction with Formaldehyde: The 4-ethoxy-3-methylpyridine is reacted with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the second position of the pyridine ring.

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and large-scale purification methods, such as distillation or large-scale chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-3-methylpyridin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-ethoxy-3-methylpyridine-2-carboxylic acid.

    Reduction: 4-ethoxy-3-methylpyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxy-3-methylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-ethoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methylpyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    3-methylpyridine-2-methanol:

    4-ethoxy-2-methylpyridine: The position of the methyl group is different, leading to variations in chemical behavior.

Uniqueness

(4-Ethoxy-3-methylpyridin-2-yl)methanol is unique due to the presence of both the ethoxy and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-ethoxy-3-methylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-12-9-4-5-10-8(6-11)7(9)2/h4-5,11H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRAOUWYLVTABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC=C1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

28.2 g of 2-acetoxymethyl-3-methyl-4-ethoxy-pyridine was added dropwise to a 25% aqueous solution of sodium hydroxide, and the mixture was allowed to react for one hour at room temperature. Subsequently, the reaction liquid was diluted with toluene, and then the toluene phase was washed with water, dried over anhydrous magnesium sulfate, and then concentrated to dryness, to obtain 10.7 g of 2-hydroxymethyl-3-methyl-4-ethoxy-pyridine as an oily matter.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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